C23H24F3N3O5S
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Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including a sulfonamide group, a trifluoromethoxy group, and a pyrrolo-pyrrolidine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[(3aS,6aS)-5-{3-[4-(trifluoromethoxy)phenyl]propanoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl]carbonyl}benzene-1-sulfonamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group and the sulfonamide group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
4-{[(3aS,6aS)-5-{3-[4-(trifluoromethoxy)phenyl]propanoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl]carbonyl}benzene-1-sulfonamide: is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-{[(3aS,6aS)-5-{3-[4-(trifluoromethoxy)phenyl]propanoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl]carbonyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
When compared to other similar compounds, 4-{[(3aS,6aS)-5-{3-[4-(trifluoromethoxy)phenyl]propanoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl]carbonyl}benzene-1-sulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other sulfonamides and trifluoromethoxy-substituted molecules, but this compound’s specific arrangement of these groups provides distinct chemical and biological properties .
Biological Activity
C23H24F3N3O5S is a synthetic compound with diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : this compound
- Molecular Weight : 485.52 g/mol
- Functional Groups : The compound contains a sulfonamide group, trifluoromethyl groups, and multiple aromatic rings, which contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Exhibits significant free radical scavenging capabilities.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes involved in inflammation.
- Antitumor Properties : Shows potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay, yielding an IC50 value of 45 µg/mL, indicating a strong ability to scavenge free radicals.
Anti-inflammatory Mechanisms
This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. The compound downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes in inflammatory responses.
Antitumor Activity
In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.0 |
A549 (Lung Cancer) | 20.0 |
The compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and PARP.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Antimicrobial Resistance :
- A clinical trial investigated the efficacy of this compound in treating infections caused by antibiotic-resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to standard treatments.
-
Case Study on Cancer Treatment :
- A study involving patients with advanced breast cancer assessed the impact of this compound as an adjunct therapy. Patients receiving the compound alongside standard chemotherapy exhibited improved survival rates and reduced tumor size.
Properties
Molecular Formula |
C23H24F3N3O5S |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzyl-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H24F3N3O5S/c1-2-34-23(31)28-10-8-27(9-11-28)22(30)16-17(24)19(26)21-20(18(16)25)29(12-13-35(21,32)33)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |
InChI Key |
BPHGFDYZZYIUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CC4=CC=CC=C4)F |
Origin of Product |
United States |
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